molecular formula C22H25NO3S B1614321 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone CAS No. 898755-94-7

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone

Cat. No. B1614321
CAS RN: 898755-94-7
M. Wt: 383.5 g/mol
InChI Key: LMMFPFMGPCUCNR-UHFFFAOYSA-N
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Description

The compound “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-thiomethyl benzophenone” is a complex organic molecule. It has a molecular weight of 337.42 . The compound is a white solid . The IUPAC name for this compound is 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h1-9H,10-16H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 337.42 . The InChI code, which represents the molecular structure, is 1S/C21H23NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h1-9H,10-16H2 .

Scientific Research Applications

Antitubercular Applications

A structural study of a closely related compound, BTZ043, which is a promising antitubercular drug candidate, reveals insights into its antitubercular activity. The study detailed the compound's crystallization and diastereomeric conformers, providing foundational knowledge for understanding its interaction with the tuberculosis bacterium. This research highlights the compound's potential in developing new antitubercular treatments (Richter et al., 2022).

Antiviral Evaluation

Another research area explores spirothiazolidinone derivatives for their antiviral activity. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated against influenza A/H3N2 virus and human coronavirus 229E. This study showcases the versatility of the spirothiazolidinone scaffold in achieving antiviral molecules, suggesting potential applications for similar compounds in antiviral drug development (Apaydın et al., 2020).

Synthesis and Drug Discovery

Research on new scaffolds for drug discovery led to the synthesis of 6-azaspiro[4.3]alkanes, showcasing innovative methods for generating structures that could serve as bases for drug development. This approach exemplifies how derivatives of the 1,4-dioxa-8-azaspiro[4.5]decyl structure can be utilized in the design of new pharmacological agents (Chalyk et al., 2017).

Removal of Carcinogenic Compounds

A study on the removal efficiency of water-soluble carcinogenic azo dyes and aromatic amines using a calix[4]arene-based polymer underscores an environmental application. This research provides a foundation for using similar compounds in environmental cleanup efforts, particularly in removing harmful dyes and amines from water sources (Akceylan et al., 2009).

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-27-20-9-5-4-8-19(20)21(24)18-7-3-2-6-17(18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMFPFMGPCUCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643755
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone

CAS RN

898755-94-7
Record name Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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